molecular formula C16H21N3O2 B8110380 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid

Cat. No.: B8110380
M. Wt: 287.36 g/mol
InChI Key: DGNYNJNPMRXCFO-UHFFFAOYSA-N
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Description

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is a synthetic organic compound that belongs to the class of indolizine derivatives Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid typically involves the construction of the indolizine core followed by functionalization at specific positions. One common method is the Chichibabin reaction, which involves the cyclization of pyridine derivatives with suitable nucleophiles . The reaction conditions often include the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Indolizine derivatives: Compounds with variations in the substituents on the indolizine ring.

Uniqueness

3-(4-Isopropylpiperazin-1-yl)indolizine-6-carboxylic acid is unique due to the presence of the isopropylpiperazine moiety, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity and its interaction with biological targets, making it distinct from other indolizine derivatives .

Properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)indolizine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-12(2)17-7-9-18(10-8-17)15-6-5-14-4-3-13(16(20)21)11-19(14)15/h3-6,11-12H,7-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNYNJNPMRXCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C3N2C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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